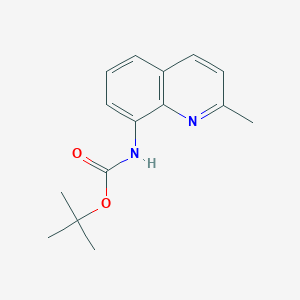
2-BUTANONE OXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTANONE OXIME, also known as this compound, is an organic compound with the formula C₂H₅C(NO)CH₃. This colorless liquid is the oxime derivative of methyl ethyl ketone. It is primarily used as an antiskinning agent in alkyd paints to prevent the formation of a skin on the paint surface before use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-BUTANONE OXIME can be synthesized through the reaction of methyl ethyl ketone with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. The general reaction is as follows:
CH3COC2H5+NH2OH→CH3C(NOH)C2H5+H2O
Industrial Production Methods: In industrial settings, methyl ethyl ketoxime is produced by the reaction of methyl ethyl ketone with hydroxylamine sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various acids or bases can catalyze substitution reactions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used
Scientific Research Applications
2-BUTANONE OXIME has a wide range of applications in scientific research and industry:
Chemistry: Used as a blocking agent in the synthesis of water-dispersible blocked polyurethane and other polymers.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Widely used in the paint and coatings industry as an antiskinning agent, and in the production of adhesives and sealants
Mechanism of Action
2-BUTANONE OXIME functions by binding to drying agents, which are metal salts that catalyze the oxidative crosslinking of drying oils. Once the paint is applied to a surface, methyl ethyl ketoxime evaporates, allowing the drying process to proceed. This mechanism prevents the premature formation of a skin on the paint surface, ensuring a smooth application .
Comparison with Similar Compounds
- Acetone oxime
- Benzaldehyde oxime
- Acetophenone oxime
- 2-Pentanone oxime
Comparison: 2-BUTANONE OXIME is unique in its ability to effectively prevent skin formation in alkyd paints without causing yellowing, unlike phenolic antioxidants such as butylated hydroxytoluene. Additionally, it has a lower toxicity profile compared to some other oximes, making it a preferred choice in various industrial applications .
Properties
CAS No. |
10341-59-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
0 |
Synonyms |
(Z)-2-Butanone oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-Cyclobuta[de]quinoline](/img/structure/B1170105.png)
